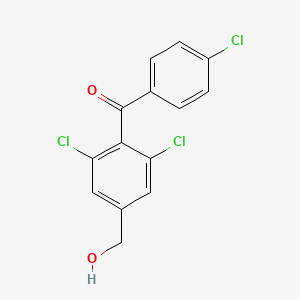

3,5-Dichloro-4-(4-chlorobenzoyl)benzyl alcohol

Cat. No. B8460398

M. Wt: 315.6 g/mol

InChI Key: MHYSTUJBOQTTDW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04847257

Procedure details

Concentrated aqueous HCl (25 ml) is added to the above reaction mixture, which is allowed to warm to room temperature and aged for 12 hours. The reaction is monitored by silica gel TLC eluted with 10% EtOAc in hexane (Rf 5: 0.03). Upon completion the reaction mixture is partitioned between EtOAc (100 ml) and cold H2O (300 ml) and the layers are separated. The organic layer is washed with H2O (150 ml), 1N aqueous NaOH (2×150 ml, thoroughly to remove 4-chlorobenzoic acid), H2O (150 ml), and 0.1 N aqueous HCl. The organic layer is dried (Na2SO4), filtered, and concentrated to give crude crystalline 3,5-dichloro-4-(4-chlorobenzoyl)-benzyl alcohol, 5 (9.97 g), 60 weight percent pure (70% assay yield from alcohol 2) by HPLC assay on DuPont Zorbax ODS-C8 eluted isocratically at ambient temperature at 2 ml/min with 55% H2O, 45% CH3CN, and 0.1% H3PO4 and monitored by UV detection at 230 mn (retention times, alcohol 2: 5.1min; benzophenone 5: 14.4 min; 4-chlorobenzoic acid: 2.9 min).

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[CH2:6][OH:7]>>[Cl:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([Cl:11])[C:10]=1[C:6](=[O:7])[C:5]1[CH:8]=[CH:9][C:10]([Cl:1])=[CH:3][CH:4]=1)[CH2:6][OH:7]

|

Inputs

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 10% EtOAc in hexane (Rf 5: 0.03)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon completion the reaction mixture is partitioned between EtOAc (100 ml) and cold H2O (300 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer is washed with H2O (150 ml), 1N aqueous NaOH (2×150 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thoroughly to remove 4-chlorobenzoic acid), H2O (150 ml), and 0.1 N aqueous HCl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(CO)C=C(C1C(C1=CC=C(C=C1)Cl)=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.97 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |